methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selectivity. Common reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific conditions and reagents used will depend on the desired transformation and the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the stability of the compound and the desired outcome.
Major Products Formed: The major products formed from these reactions will depend on the specific transformation being carried out For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines
Scientific Research Applications
Methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate has potential applications in various scientific fields. In chemistry, it may be used as a building block for the synthesis of more complex molecules or as a catalyst in specific reactions. In biology and medicine, it could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways. In industry, it may be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. This interaction may lead to the modulation of specific pathways or processes within cells, resulting in the observed effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate can be compared to other similar compounds based on its structure and functional groups. Similar compounds may include other carbamates, imidazoles, or cyclopentapyrroles. The uniqueness of this compound may lie in its specific arrangement of functional groups and chiral centers, which could result in distinct chemical and biological properties.
Properties
Molecular Formula |
C46H56N8O8 |
---|---|
Molecular Weight |
849.0 g/mol |
IUPAC Name |
methyl N-[(2S,3R)-1-[(2S,3aS,6aS)-2-[5-[6-[2-[(2S,3aS,6aS)-1-[(2S,3R)-3-methoxy-2-(methoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-2-yl]-1H-imidazol-5-yl]biphenylen-2-yl]-1H-imidazol-2-yl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C46H56N8O8/c1-23(59-3)39(51-45(57)61-5)43(55)53-35-11-7-9-27(35)19-37(53)41-47-21-33(49-41)25-13-15-29-31(17-25)30-16-14-26(18-32(29)30)34-22-48-42(50-34)38-20-28-10-8-12-36(28)54(38)44(56)40(24(2)60-4)52-46(58)62-6/h13-18,21-24,27-28,35-40H,7-12,19-20H2,1-6H3,(H,47,49)(H,48,50)(H,51,57)(H,52,58)/t23-,24-,27+,28+,35+,36+,37+,38+,39+,40+/m1/s1 |
InChI Key |
PJGLLJHUBRGNEG-KDDSMZEWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)[C@@H]8C[C@@H]9CCC[C@@H]9N8C(=O)[C@H]([C@@H](C)OC)NC(=O)OC)NC(=O)OC)OC |
Canonical SMILES |
CC(C(C(=O)N1C2CCCC2CC1C3=NC=C(N3)C4=CC5=C6C=CC(=CC6=C5C=C4)C7=CN=C(N7)C8CC9CCCC9N8C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.